molecular formula C10H8BrFN2O B1408946 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1592332-65-4

1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1408946
CAS No.: 1592332-65-4
M. Wt: 271.09 g/mol
InChI Key: IVMRGWMCXYKNLE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol is a halogenated pyrazole derivative characterized by a benzyl group substituted with bromo (Br) and fluoro (F) groups at the 5- and 2-positions, respectively. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), which influence electronic distribution, reactivity, and intermolecular interactions, such as hydrogen bonding and halogen bonding .

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRGWMCXYKNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 5-bromo-2-fluorobenzylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce an oxide.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position Effects

The position of halogens on the benzyl ring significantly impacts molecular properties. For example:

  • 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol (): The bromo and fluoro groups are at the 2- and 4-positions, respectively.
  • 1-(2-Fluorobenzyl)-1H-pyrazol-4-ol (): Lacking a bromo group, this compound exhibits reduced steric bulk and lower electron-withdrawing capacity, which could diminish its stability or therapeutic potency relative to the brominated analog.

Key Insight : The 5-bromo-2-fluoro substitution in the target compound may optimize interactions with hydrophobic binding pockets due to the spatial arrangement of halogens, whereas positional isomers might exhibit weaker or altered binding .

Halogen Type Comparison

Replacing bromo with other halogens modifies electronic and steric properties:

  • Chloro Analogs : In isostructural chloro-bromo derivatives (e.g., compounds 4 and 5 in ), chloro substituents (smaller size, lower polarizability than bromo) result in weaker halogen bonding and reduced lipophilicity. This can decrease membrane permeability but improve solubility.
  • Fluoro-Only Derivatives : Compounds like 1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol () lack bromo but feature multiple fluorines. Fluorine’s strong electronegativity enhances metabolic stability and bioavailability but may reduce hydrophobic interactions critical for target engagement .

Table 1: Halogen Effects on Key Properties

Halogen Size (Å) Electronegativity Lipophilicity (LogP)
Br 1.85 2.96 High
Cl 1.75 3.16 Moderate
F 1.47 3.98 Low

Data adapted from structural studies in and .

Structural and Crystallographic Insights

  • Intermolecular Interactions : Bromo substituents participate in halogen bonding (C–Br···N/O), as observed in thiazole-pyrazole derivatives (). These interactions enhance crystal packing density and stability.

Biological Activity

1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicine, specifically its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 5-bromo and 2-fluorobenzyl group. This unique structure influences its chemical reactivity and biological activity, making it a valuable candidate for various scientific investigations.

The mechanism by which 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been evaluated using standard methods such as agar diffusion and broth microdilution. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol has been assessed in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell viability. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their substituent patterns. For 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol, the presence of bromine and fluorine atoms enhances its reactivity and biological efficacy. Comparative studies have shown that modifications to the benzyl substituent can lead to variations in activity across different biological assays .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study reported an IC50 value of approximately 25 µM after 72 hours of treatment, indicating significant cytotoxicity compared to control treatments .

Data Tables

Biological Activity IC50 Value (µM) Tested Cell Lines
Antimicrobial50Staphylococcus aureus
50Escherichia coli
Anticancer (MCF-7)25Breast cancer
Anticancer (HCT-116)30Colon cancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol, and how are intermediates characterized?

  • Methodology :

  • Synthesis : A common approach involves refluxing a bromo-fluorobenzyl precursor with hydrazine hydrate in ethanol under basic conditions (KOH), monitored by TLC. Crystallization from ethanol yields the product .

  • Characterization : Use spectroscopic techniques:

  • IR : Peaks at ~3192 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O or conjugated system) .

  • ¹H NMR : Aromatic protons appear at δ 6.95–8.97 ppm; hydroxyl protons at δ 12.55 ppm (broad singlet) .

  • Validation : Cross-check purity via melting point and mass spectrometry.

    • Data Table :
TechniqueKey Peaks/DataReference
IR (KBr)3192, 1650, 1546, 1161 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.97 (s, pyrazole-H), δ 12.55 (OH)

Q. How is the crystal structure of this compound resolved, and what software is recommended?

  • Methodology :

  • X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL/SHELXL software for refinement. Orthorhombic systems (e.g., space group P2₁2₁2₁) are typical .

  • Parameters : Unit cell dimensions (e.g., a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) and Z = 4 .

  • Validation : Check R-factor (< 0.05) and residual electron density maps.

    • Data Table :
ParameterValueReference
Space GroupP2₁2₁2₁
Unit Cell (Å)a = 11.3476
Z4

Advanced Research Questions

Q. How do hydrogen-bonding networks and π–π interactions influence the solid-state properties of this compound?

  • Methodology :

  • Graph Set Analysis : Use Etter’s rules to classify interactions (e.g., C–H···N, C–H···F) .
  • Impact : Intermolecular interactions (e.g., C–H···π, π–π stacking at ~3.8–4.2 Å) stabilize crystal packing, affecting solubility and melting behavior .
    • Example : In orthorhombic systems, parallel-displaced π–π interactions between pyrazole rings enhance thermal stability .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Cross-Validation : Compare results from multiple assays (e.g., antifungal vs. GPCR activity) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Br, F) to enhance binding affinity. For instance, fluorophenyl groups improve CNS penetration .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent position vs. IC₅₀) .

Q. How can computational methods predict pharmacological activity and guide synthesis?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cannabinoid receptors) .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with logP and activity .
  • Validation : Compare predicted vs. experimental IC₅₀ values for lead optimization.

Conflict Resolution in Data Interpretation

  • Case Study : Discrepancies in reported antifungal activity of pyrazole derivatives .
    • Root Cause : Variability in assay conditions (e.g., fungal strains, incubation time).
    • Resolution : Standardize protocols (CLSI guidelines) and use internal controls (e.g., fluconazole) .

Key Takeaways

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction time vs. traditional reflux .
  • Crystallography : SHELX remains the gold standard for small-molecule refinement despite newer tools .
  • Biological Screening : Prioritize compounds with dual halogen substituents (Br/F) for enhanced bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
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1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.